molecular formula C10H10O4 B15056872 Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate

Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate

Katalognummer: B15056872
Molekulargewicht: 194.18 g/mol
InChI-Schlüssel: AHZVBFQXBGMYOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It belongs to the class of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reactions of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH) . This method yields high amounts of the desired product and is widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, nitration, and oxidation of the corresponding furan derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have diverse applications in different fields .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a cyclopropanecarbonyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C10H10O4

Molekulargewicht

194.18 g/mol

IUPAC-Name

methyl 5-(cyclopropanecarbonyl)furan-2-carboxylate

InChI

InChI=1S/C10H10O4/c1-13-10(12)8-5-4-7(14-8)9(11)6-2-3-6/h4-6H,2-3H2,1H3

InChI-Schlüssel

AHZVBFQXBGMYOQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(O1)C(=O)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.